![molecular formula C17H22N2O3 B2798831 N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide CAS No. 1252526-59-2](/img/structure/B2798831.png)
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research.
Mécanisme D'action
The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has also been shown to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.
Biochemical and physiological effects:
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of oxidative stress, and modulation of inflammatory responses. N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has also been shown to have low toxicity and high bioavailability, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A is its low toxicity and high bioavailability, which makes it a safe and effective compound for in vitro and in vivo experiments. However, one of the limitations of N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A is its relatively complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A, including the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent in various diseases. Additionally, further research is needed to understand the long-term effects of N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A and its potential interactions with other drugs. Overall, N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A shows great potential for further research and development in various fields of science.
Méthodes De Synthèse
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A can be synthesized through a multistep process involving the reaction of oxolan-3-ylmethylamine with 2,3-dimethylphenol and subsequent reaction with cyanoacetic acid followed by esterification with 3-(2,3-dimethylphenoxy)propanol. The final product is obtained through a reaction with hydrochloric acid and purification by column chromatography.
Applications De Recherche Scientifique
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has shown promising results in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neuroprotection, N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In inflammation, N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has been shown to reduce the production of inflammatory cytokines and improve the symptoms of inflammatory diseases.
Propriétés
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-4-3-5-16(13(12)2)22-9-7-17(20)19-15(10-18)14-6-8-21-11-14/h3-5,14-15H,6-9,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIUMJJKXLIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCC(=O)NC(C#N)C2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

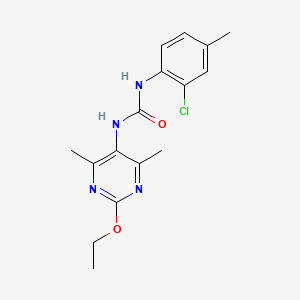
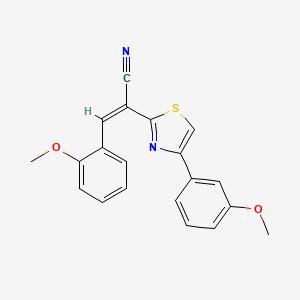
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2798751.png)
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2798752.png)
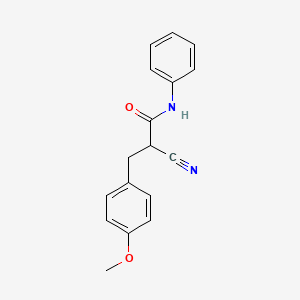
![7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2798757.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2798763.png)
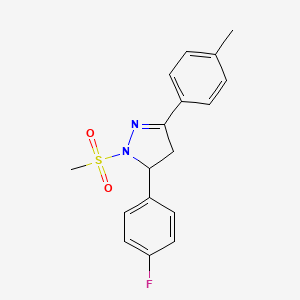
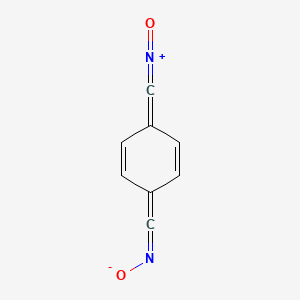
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2798768.png)
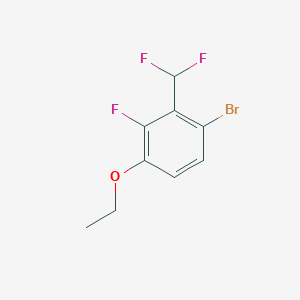
![N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2798771.png)